Nonyl 3-oxobutanoate
Description
Nonyl 3-oxobutanoate is an ester derived from 3-oxobutanoic acid (acetoacetic acid) and nonanol. Structurally, it consists of a nonyl (C₉H₁₉) group esterified to the 3-oxobutanoate moiety (CH₃COCH₂COO⁻).
Esters of 3-oxobutanoic acid are synthetically valuable due to their keto-enol tautomerism and reactivity in condensation reactions, which are critical in producing heterocycles, pharmaceuticals, and fragrances . This compound’s long alkyl chain likely enhances lipophilicity, making it suitable for applications requiring controlled release or compatibility with nonpolar matrices.
Properties
CAS No. |
40959-70-4 |
|---|---|
Molecular Formula |
C13H24O3 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
nonyl 3-oxobutanoate |
InChI |
InChI=1S/C13H24O3/c1-3-4-5-6-7-8-9-10-16-13(15)11-12(2)14/h3-11H2,1-2H3 |
InChI Key |
OXMOJULFKLVWDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)CC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Nonyl 3-oxobutanoate can be synthesized through the esterification of nonanol with 3-oxobutanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Nonanol+3-oxobutanoic acid→Nonyl 3-oxobutanoate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions: Nonyl 3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Acid or base catalysts can facilitate substitution reactions.
Major Products:
Oxidation: Nonyl 3-oxobutanoic acid.
Reduction: Nonyl 3-hydroxybutanoate.
Substitution: Various substituted esters depending on the reagents used.
Scientific Research Applications
Nonyl 3-oxobutanoate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: this compound is used in the production of fragrances, flavors, and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of nonyl 3-oxobutanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogs: Ethyl, Methyl, and Cyclopentyl 3-Oxobutanoate
The table below compares structural and physicochemical properties of nonyl 3-oxobutanoate with its analogs:
Key Observations :
- Alkyl Chain Impact: Longer chains (e.g., nonyl) increase molecular weight and lipophilicity, reducing volatility compared to methyl or ethyl esters.
- Synthetic Utility: Shorter-chain esters (ethyl, methyl) are more commonly used in condensation reactions (e.g., Knorr pyrrole synthesis) due to better solubility in polar solvents .
Reactivity and Chemical Behavior
- Keto-Enol Tautomerism: Ethyl 3-oxobutanoate exhibits ~20% enol content in equilibrium, with an enolization enthalpy of -8 ± 2 kJ/mol . This compound is expected to have similar tautomeric behavior, though steric hindrance from the nonyl group may slightly reduce enol content.
- Condensation Reactions: Ethyl 3-oxobutanoate reacts similarly to diethyl propanedioate (malonate) in Claisen-like condensations, forming β-diketones or heterocycles . Nonyl derivatives may show slower reaction rates due to reduced nucleophilicity of the enolate.
Physical and Thermodynamic Properties
- Volatility: Ethyl and methyl esters are volatile (used in fragrances), while nonyl and cyclopentyl esters are more stable under ambient conditions.
- Solubility: Shorter-chain esters are miscible with polar solvents (e.g., ethanol, acetone), whereas this compound is likely soluble in nonpolar solvents (e.g., hexane).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
